
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a synthetic molecule with potential pharmacological activities. Its structure suggests a complex synthesis route and the possibility of significant biological activity due to the presence of both indole and quinazolinone moieties. These structural components are often associated with various biological activities, including anti-inflammatory and enzyme inhibitory effects, although this specific compound's detailed biological profile would need further investigation.
Synthesis Analysis
The synthesis of complex molecules like N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves multiple steps, starting from basic building blocks such as tryptamine and various reagents to introduce specific functional groups and achieve the final structure. Although the exact synthesis route for this compound is not detailed, related research demonstrates the use of bromination, amidation, and cyclization reactions as critical steps in synthesizing similar compounds (Shilpa A.S & Satish Kumar.M, 2023).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR, and X-ray diffraction, providing insights into the arrangement of atoms and the configuration of the molecule. This analysis is crucial for understanding how the compound interacts at the molecular level with biological targets (Bai et al., 2012).
Chemical Reactions and Properties
Compounds with indole and quinazolinone moieties can participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions. These reactions are pivotal for modifying the compound to enhance its biological activity or to produce derivatives with distinct properties (K. Fujita, Kazunari Yamamoto, & R. Yamaguchi, 2002).
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
Antioxidants play a crucial role in combating oxidative stress in biological systems, and the structural complexity of "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" suggests potential for antioxidant activity. Ilyasov et al. (2020) discuss the ABTS/PP decolorization assay, highlighting the importance of understanding reaction pathways in evaluating antioxidant capacity. This insight is valuable for compounds with potential antioxidative properties, as it can guide the design of experiments to assess their efficacy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Central Nervous System (CNS) Applications
Compounds with heterocyclic structures, similar to the one , are extensively studied for their potential CNS applications. Saganuwan (2017) provides a comprehensive review of functional chemical groups likely to serve as lead molecules for synthesizing compounds with CNS activity. This research underscores the potential of complex heterocyclic compounds in developing treatments for CNS disorders, suggesting a research avenue for the specific compound (Saganuwan, 2017).
Synthesis and Medicinal Chemistry
The complex structure of "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" suggests its synthesis involves multiple steps, potentially including Fischer synthesis for indole derivatives. Fusco and Sannicolo (1978) review the Fischer synthesis of indoles from arylhydrazones, a methodology that could be relevant for synthesizing or modifying compounds with similar structural features (Fusco & Sannicolo, 1978).
Potential for Novel Drug Development
The therapeutic potential of complex molecules, particularly those acting on the CNS, is of high interest. Hargaden and Guiry (2009) highlight the role of oxazoline-containing ligands in asymmetric catalysis, a methodological aspect that could be relevant for the synthesis of chiral centers in drugs derived from or related to "N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide" (Hargaden & Guiry, 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 2-(1H-indol-3-yl)ethanamine with 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by the addition of butanoyl chloride to form the final product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid", "butanoyl chloride", "diethyl ether", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-(1H-indol-3-yl)ethanamine (1.0 equiv) in diethyl ether and add triethylamine (1.1 equiv) dropwise. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carboxylic acid (1.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add butanoyl chloride (1.1 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Add a solution of sodium bicarbonate in water to the reaction mixture to neutralize the excess acid. Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent.", "Step 7: Recrystallize the purified product from a mixture of diethyl ether and hexane to obtain the final product as a white solid." ] } | |
CAS番号 |
422287-96-5 |
製品名 |
N-(2-(1H-indol-3-yl)ethyl)-4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
分子式 |
C22H21BrN4O2S |
分子量 |
485.4 |
IUPAC名 |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C22H21BrN4O2S/c23-15-7-8-19-17(12-15)21(29)27(22(30)26-19)11-3-6-20(28)24-10-9-14-13-25-18-5-2-1-4-16(14)18/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30) |
InChIキー |
YGDDPHIIONBHAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



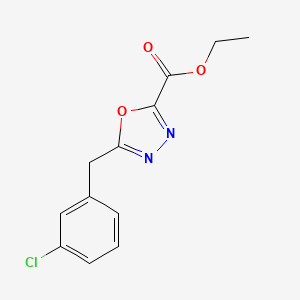
![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)
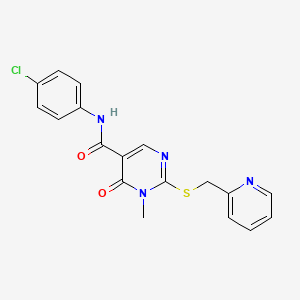
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)
![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)
![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)
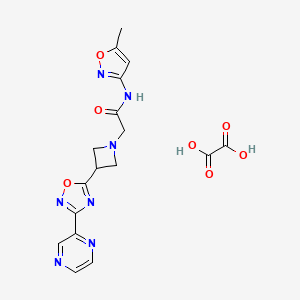
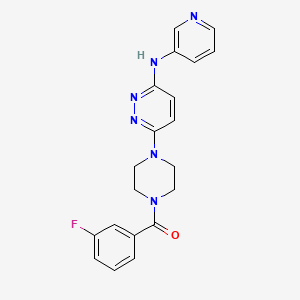
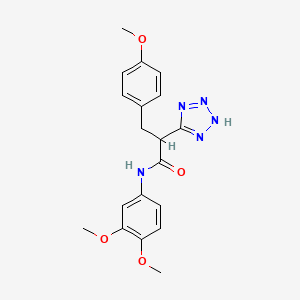
![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)